molecular formula C12H15N3O B8015676 3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine CAS No. 1429418-20-1

3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B8015676
CAS No.: 1429418-20-1
M. Wt: 217.27 g/mol
InChI Key: ICXILLHOJSHWLD-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2,3-dimethylphenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-dimethylphenol with appropriate pyrazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dimethylphenoxy)pyrrolidine
  • 2-(2,3-Dimethylphenoxy)butyric acid

Uniqueness

Compared to similar compounds, 3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine exhibits unique structural features that may confer distinct biological activities. Its pyrazole ring and specific substitution pattern differentiate it from other related compounds, potentially leading to unique interactions with biological targets and different pharmacological profiles.

Properties

IUPAC Name

3-(2,3-dimethylphenoxy)-1-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-5-4-6-11(9(8)2)16-12-10(13)7-15(3)14-12/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXILLHOJSHWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NN(C=C2N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215403
Record name 1H-Pyrazol-4-amine, 3-(2,3-dimethylphenoxy)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429418-20-1
Record name 1H-Pyrazol-4-amine, 3-(2,3-dimethylphenoxy)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429418-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-4-amine, 3-(2,3-dimethylphenoxy)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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